6-Amino-5-[1-(4-hydroxy-3-methoxyphenyl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
This compound belongs to the tetrahydropyrimidine-2,4-dione class, characterized by a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3, and keto groups at positions 2 and 2. The unique substituents at positions 5 and 6 distinguish it from analogs:
- Position 5: A 1-(4-hydroxy-3-methoxyphenyl)-2-nitroethyl group, which introduces a phenolic hydroxyl, methoxy, and nitroethyl moiety.
- Position 6: An amino group (-NH₂).
Properties
Molecular Formula |
C15H18N4O6 |
|---|---|
Molecular Weight |
350.33 g/mol |
IUPAC Name |
6-amino-5-[1-(4-hydroxy-3-methoxyphenyl)-2-nitroethyl]-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H18N4O6/c1-17-13(16)12(14(21)18(2)15(17)22)9(7-19(23)24)8-4-5-10(20)11(6-8)25-3/h4-6,9,20H,7,16H2,1-3H3 |
InChI Key |
RHCOXNFZNVLUAW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(C[N+](=O)[O-])C2=CC(=C(C=C2)O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-[1-(4-hydroxy-3-methoxyphenyl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the Hantzsch condensation reaction, where two equivalents of methyl-3-aminocrotonate react with methoxybenzaldehyde to form the desired product . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-[1-(4-hydroxy-3-methoxyphenyl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
6-Amino-5-[1-(4-hydroxy-3-methoxyphenyl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-5-[1-(4-hydroxy-3-methoxyphenyl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogs from literature:
*Calculated based on substituent contributions.
Key Differences and Implications
Reactivity :
- The nitroethyl group in the target compound may undergo reduction to an amine (e.g., forming a primary amine or hydroxylamine derivative), a pathway observed in nitro-containing prodrugs . In contrast, thiazole- or thioxo-substituted analogs (e.g., ) exhibit stability under physiological conditions.
- Chlorobenzyl derivatives (e.g., ) display electrophilic character, enabling covalent interactions with biological nucleophiles.
Solubility and Bioavailability :
- The 4-hydroxy-3-methoxyphenyl group enhances aqueous solubility compared to purely hydrophobic substituents (e.g., benzyl in ). However, the 1,3-dimethyl groups may offset this by increasing logP .
- Thioxo (C=S) and thiazole groups (e.g., ) introduce polarizability but reduce solubility compared to keto (C=O) derivatives.
Pharmacological Potential: Piperidinyl and aminoalkyl analogs (e.g., ) are explored for CNS activity due to their ability to cross the blood-brain barrier. The target compound’s nitro group could enable selective cytotoxicity under hypoxic conditions (common in tumor microenvironments) .
Stability and Degradation
- Nitro groups are prone to photodegradation, necessitating stability studies under light-protected conditions. In contrast, thiazole- and chlorobenzyl-substituted analogs show greater photostability .
Biological Activity
6-Amino-5-[1-(4-hydroxy-3-methoxyphenyl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a tetrahydropyrimidine ring and various functional groups that contribute to its biological activity. This article aims to explore the compound's biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C15H18N4O6
- Molecular Weight: 350.33 g/mol
- Structure: The compound features an amino group and a nitroethyl moiety, which influence its reactivity and biological interactions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: It can act as an enzyme inhibitor by binding to the active sites of enzymes, disrupting biochemical pathways. This inhibition is crucial for therapeutic effects against various diseases .
- Interaction with Nucleic Acids: The compound's structure allows it to interact with nucleic acids, potentially affecting gene expression and cellular processes.
Biological Activities
Research indicates that 6-Amino-5-[1-(4-hydroxy-3-methoxyphenyl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibits several biological activities:
1. Antimicrobial Activity
The compound has shown promising antimicrobial properties against a range of microorganisms. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The minimal inhibitory concentrations (MICs) for various strains have been reported as follows:
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Candida albicans | 0.25 |
These results indicate robust antimicrobial efficacy, particularly against fungal pathogens .
2. Anticancer Activity
The compound has been evaluated for its anticancer potential in various cell lines:
- Cell Lines Tested: HeLa (cervical cancer), K562 (leukemia), MDA-MB-231 (breast cancer).
- Results: Significant cytotoxic effects were observed at concentrations ranging from 10 to 50 µM. The best activity was noted against HeLa cells with an IC50 value of approximately 15 µM .
3. Antiviral Activity
Preliminary studies suggest that the compound may possess antiviral properties by inhibiting viral replication through enzyme inhibition mechanisms similar to those observed in its antibacterial activity .
Case Studies
Several studies have focused on the synthesis and evaluation of similar tetrahydropyrimidine derivatives:
- Study A: Investigated the synthesis of a series of tetrahydropyrimidines and their biological activities. Compounds showed varying degrees of antimicrobial and anticancer activities.
- Study B: Evaluated the mechanism of action of related compounds against specific cancer cell lines, revealing insights into their apoptotic effects and cell cycle arrest mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
